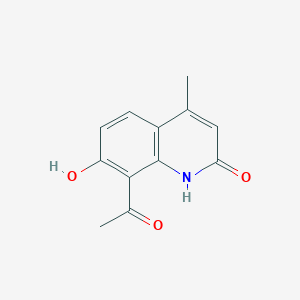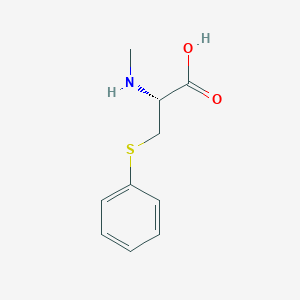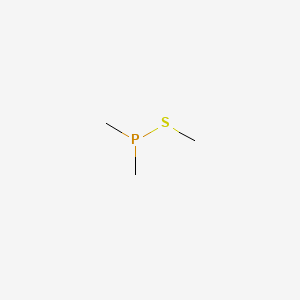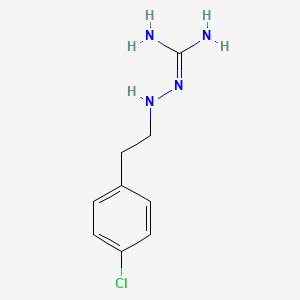
4-Nitro-2,3,5,6-tetrachlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-2,3,5,6-tetrachlorophenol is a chlorinated phenolic compound with the molecular formula C6HCl4NO3. It is known for its high stability and resistance to degradation, making it a persistent environmental pollutant. This compound is often used in various industrial applications, including as a pesticide and a wood preservative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2,3,5,6-tetrachlorophenol typically involves the nitration of 2,3,5,6-tetrachlorophenol. The reaction is carried out using concentrated nitric acid under controlled temperature conditions to ensure the selective nitration at the para position relative to the hydroxyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
4-Nitro-2,3,5,6-tetrachlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Tetrachloroquinone derivatives.
Reduction: Amino-tetrachlorophenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
4-Nitro-2,3,5,6-tetrachlorophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on microbial degradation and its role as an environmental pollutant.
Medicine: Investigated for its potential toxicological effects and mechanisms of action.
Industry: Utilized in the production of pesticides, herbicides, and wood preservatives.
作用機序
The mechanism of action of 4-Nitro-2,3,5,6-tetrachlorophenol involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and damage to cellular macromolecules. It can also interfere with enzymatic activities by binding to active sites or altering protein structures.
類似化合物との比較
Similar Compounds
- 2,3,4,6-Tetrachlorophenol
- Pentachlorophenol
- 2,4,5-Trichlorophenol
Uniqueness
4-Nitro-2,3,5,6-tetrachlorophenol is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to other chlorophenols. The presence of the nitro group enhances its oxidative potential and toxicity, making it a compound of interest in environmental and toxicological studies.
特性
CAS番号 |
4824-72-0 |
|---|---|
分子式 |
C6HCl4NO3 |
分子量 |
276.9 g/mol |
IUPAC名 |
2,3,5,6-tetrachloro-4-nitrophenol |
InChI |
InChI=1S/C6HCl4NO3/c7-1-3(9)6(12)4(10)2(8)5(1)11(13)14/h12H |
InChIキー |
KTOJSFDUFPFOBF-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


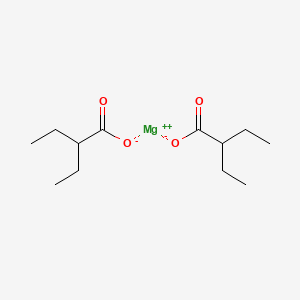
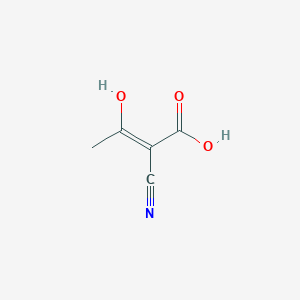
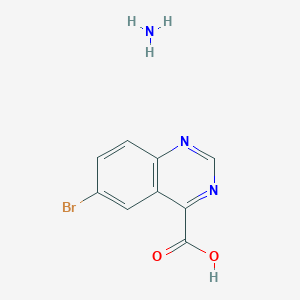
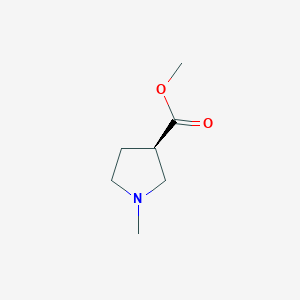
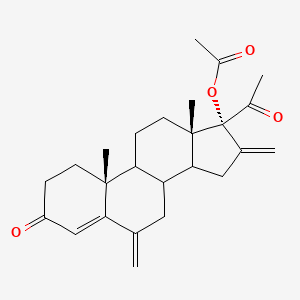
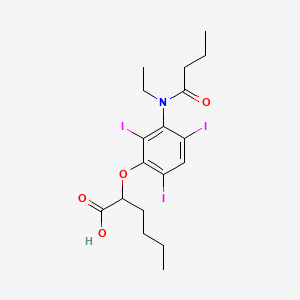
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
